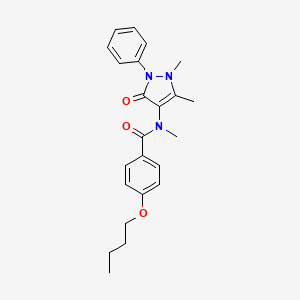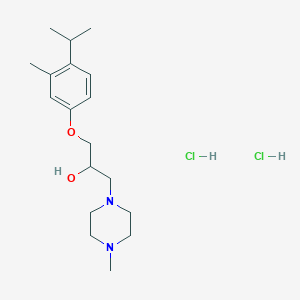![molecular formula C21H18N2O3 B4996476 4-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4996476.png)
4-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate, commonly known as APAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APAP belongs to the family of N-arylbenzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of APAP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation. APAP is thought to selectively inhibit the COX-2 isoform, which is upregulated in response to inflammation and is therefore a target for anti-inflammatory drugs.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anticancer effects, APAP has been shown to have a range of other biochemical and physiological effects. Studies have demonstrated that APAP can modulate the activity of various enzymes and signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. APAP has also been shown to have antioxidant properties, with studies demonstrating its ability to scavenge free radicals and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
APAP has several advantages for lab experiments, including its high potency and selectivity, as well as its relatively low toxicity. However, one limitation of APAP is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on APAP. One area of interest is the development of more potent and selective APAP derivatives for use as anti-inflammatory and anticancer agents. Another potential direction is the investigation of the mechanism of action of APAP, with the goal of identifying new targets for drug development. Additionally, there is interest in exploring the potential use of APAP as a neuroprotective agent, given its antioxidant properties and potential ability to modulate signaling pathways involved in neurodegeneration.
Méthodes De Synthèse
The synthesis of APAP involves the reaction of 4-aminophenyl acetate with 4-nitroaniline in the presence of a catalyst, followed by reduction of the nitro group to an amino group using a reducing agent such as tin (II) chloride. The resulting product is then acetylated using acetic anhydride to yield APAP.
Applications De Recherche Scientifique
APAP has been extensively studied for its potential therapeutic applications. Studies have shown that APAP exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, APAP has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of various cancer cell lines.
Propriétés
IUPAC Name |
[4-[(4-anilinophenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15(24)26-20-13-7-16(8-14-20)21(25)23-19-11-9-18(10-12-19)22-17-5-3-2-4-6-17/h2-14,22H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBKZQWQBBPIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-fluorobenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4996394.png)

![2-{[4-(4-methoxyphenoxy)butyl]amino}ethanol](/img/structure/B4996414.png)


![methyl 5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B4996427.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996431.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]methanamine](/img/structure/B4996434.png)
![6-(2-chlorophenyl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4996446.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B4996458.png)
![{4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenoxy}acetic acid](/img/structure/B4996469.png)
![1-[4-(4-methylphenoxy)butyl]-1H-imidazole oxalate](/img/structure/B4996471.png)
![N-[4-(2-furyl)phenyl]-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4996481.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4996490.png)